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Compound of Interest

Compound Name:
Tert-butyl 4-formylthiazol-2-

ylcarbamate

Cat. No.: B112677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of

substituted formylthiazoles and their analogs. Thiazole-containing compounds are of significant

interest in medicinal chemistry due to their presence in numerous biologically active molecules

and FDA-approved drugs.[1][2] Understanding their physicochemical properties, such as

acidity (pKa), lipophilicity (logP), and solubility, is critical for optimizing absorption, distribution,

metabolism, and excretion (ADME) profiles in drug discovery and development.

This document summarizes key quantitative data, details common experimental protocols for

property determination, and visualizes relevant biological pathways and workflows to provide a

comprehensive resource for researchers in the field.

Physicochemical Data of Formylthiazoles and
Analogs
The physicochemical properties of thiazole derivatives are highly sensitive to the nature and

position of substituents on the thiazole ring.[3] The following tables compile available

quantitative data for formylthiazoles and the closely related acetylthiazoles to facilitate

comparison.
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Lipophilicity, often expressed as logP, is a crucial parameter that influences a compound's

permeability across biological membranes and its interaction with protein targets.
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Structur
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g/mol )

Boiling
Point
(°C)

Solubilit
y

logP
(Calcula
ted)

Referen
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C₅H₅NO

S
127.16

89-91 @

12

mmHg[4]

Insoluble

in water;

Soluble

in most

organic
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4][5]

0.61 [6]

4-Methyl-

5-

formylthi

azole

C₅H₅NO

S
127.16 - - - [7]

2-Amino-

4-

phenylthi

azole

C₉H₈N₂S 176.24 - - 2.66 [6]

N-(4-(4-

fluorophe

nyl)thiazo

l-2-

yl)aceta

mide

C₁₁H₉FN

₂OS
236.27 - - 2.21 [6]

Note: Experimental logP and solubility data for a comprehensive series of substituted

formylthiazoles are not readily available in published literature. The table presents data for the

parent acetyl analog and other relevant thiazoles. Calculated logP values are provided for

reference.
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The pKa of the thiazole ring is a key determinant of its ionization state at physiological pH,

which affects solubility, receptor binding, and cell permeability. The basicity of the thiazole

nitrogen is significantly influenced by substituents.[3]

Substituent Position Substituent pKa

2 -H 2.53

2 -CH₃ 3.45

2 -NH₂ 5.36

2 -OCH₃ 1.35

2 -Br -0.98

5 -H 2.53

5 -CH₃ 2.93

5 -Br 0.83

5 -NO₂ -1.5

Data sourced from a comprehensive study on substituted thiazoles by Asai and Noda (1979),

determined spectrophotometrically and/or potentiometrically in aqueous solution at 25 °C.[3] A

formyl or acetyl group at these positions would be expected to be strongly electron-

withdrawing, thus lowering the pKa of the thiazole nitrogen.

Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation of synthesized compounds.
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Compound Spectroscopic Data

4-Methyl-5-formylthiazole

¹H-NMR (CDCl₃) δ: 10.11 (s, 1H, -CHO), 8.95

(s, 1H, 2-CH), 2.76 (s, 3H, -CH₃) ¹³C-NMR

(CDCl₃) δ: 182.42 (-CHO), 161.84 (C5), 158.85

(C2), 132.84 (C4), 16.22 (-CH₃) IR (cm⁻¹, KBr):

1660 (s, C=O)[7]

2-[2-(3-Methoxybenzylidene)hydrazineyl]-4-[4-

(trifluoromethyl)phenyl]thiazole

¹H-NMR (DMSO-d₆) δ: 11.91 (s, 1H, -NH), 8.16

(s, 1H, -CH=N), 8.08 (d, 2H, Ar-H), 7.85 (d, 2H,

Ar-H), 7.71 (s, 1H, Thiazole-H), 7.33 (t, 1H, Ar-

H), 7.19 (d, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 6.94

(d, 1H, Ar-H), 3.79 (s, 3H, -OCH₃) ¹³C-NMR (75

MHz, DMSO-d₆): δ = 56.1, 106.9, 112.2, 121.2,

122.6, 124.7, 125.3, 126.0, 128.0, 128.9, 131.3,

137.7, 138.6, 149.1, 157.6, 168.9[6]

Experimental Protocols
Accurate and reproducible determination of physicochemical properties is fundamental. The

following sections detail standard experimental methodologies.

Determination of pKa by Potentiometric Titration
Potentiometric titration is a widely used and reliable method for pKa determination.[8]

Preparation: A stock solution of the test compound is prepared in a suitable organic solvent

(e.g., DMSO). An aqueous solution is prepared by adding a small aliquot of the stock

solution to water, ensuring the final organic solvent concentration is minimal (<1-2%) to avoid

significant shifts in pKa.

Titration Setup: The solution is placed in a thermostatted vessel at 25 °C. A calibrated

combined pH electrode is immersed in the solution, which is stirred continuously.

Titration: The solution is titrated with a standardized solution of 0.1 M HCl to a pH of ~2.

Following this, a back-titration is performed using a standardized 0.1 M NaOH solution,

adding the titrant in small, precise increments (e.g., 5-10 µL) and recording the pH value
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after each addition has stabilized. The titration should proceed past the equivalence point to

a pH of ~12.

Data Analysis:

The titration data (volume of titrant vs. pH) is plotted.

The first derivative of the curve (ΔpH/ΔV) is calculated and plotted against the average

titrant volume to identify the equivalence point(s) as sharp peaks.

The pKa is determined from the pH value at the half-equivalence point. For a monoprotic

acid, this is the point where half of the acid has been neutralized.

Specialized software can be used to fit the titration curve to the Henderson-Hasselbalch

equation to refine the pKa value.

Determination of Lipophilicity (logP) by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-throughput

method for estimating logP values, particularly for compounds with high lipophilicity where the

traditional shake-flask method is challenging.[5]

System Setup: An HPLC system equipped with a C18 column and a UV detector is used.

The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate buffer at

pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

Calibration:

A series of standard compounds with known logP values (e.g., 5-10 standards spanning a

relevant logP range) are selected.

Each standard is injected into the HPLC system, and its retention time (t_R) is recorded.

The column dead time (t₀) is determined using a non-retained compound (e.g., uracil).

The capacity factor (k') for each standard is calculated using the formula: k' = (t_R - t₀) / t₀.

A calibration curve is generated by plotting the known logP values of the standards against

their corresponding log(k') values. A linear regression analysis is performed to obtain the
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equation of the line: logP = a * log(k') + b.

Sample Analysis:

The test compound (substituted formylthiazole) is dissolved in a suitable solvent and

injected into the same RP-HPLC system under identical conditions.

The retention time (t_R) of the test compound is measured.

Calculation:

The capacity factor (k') for the test compound is calculated.

The log(k') value is then substituted into the calibration equation to determine the

experimental logP of the formylthiazole derivative.[5]

Determination of Thermodynamic Aqueous Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.

Sample Preparation: An excess amount of the solid test compound is added to a known

volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH

7.4) in a glass vial.

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at

25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached

between the solid and dissolved compound.

Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged

to separate the undissolved solid from the saturated solution.

Quantification:

A sample of the clear supernatant is carefully removed and filtered through a low-binding

filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

The filtrate is then diluted with a suitable solvent.
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The concentration of the compound in the diluted filtrate is determined using a validated

analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a

standard curve prepared with known concentrations of the compound.

Calculation: The solubility is calculated from the measured concentration, taking into account

the dilution factor, and is typically expressed in units of mg/mL or µM.

Biological Activity and Signaling Pathways
Substituted thiazoles are recognized for a wide range of biological activities, including potent

anticancer effects.[2][9] Their mechanism of action often involves the modulation of critical

cellular signaling pathways that control cell proliferation, survival, and apoptosis.

General Workflow for Synthesis and Screening
The discovery of novel bioactive formylthiazoles follows a logical workflow from chemical

synthesis to biological evaluation.
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Caption: A generalized workflow for the synthesis and biological evaluation of novel thiazole

derivatives.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell

proliferation and survival. It is frequently dysregulated in cancer, making it a prime target for

therapeutic intervention. Certain thiazole derivatives have been shown to inhibit this pathway.
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Caption: Thiazole derivatives can inhibit key kinases like PI3K and mTOR, blocking pro-survival

signaling.
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Induction of Apoptosis
Many effective anticancer agents, including certain thiazole derivatives, exert their cytotoxic

effects by inducing programmed cell death, or apoptosis.
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Caption: The intrinsic apoptosis pathway, which can be triggered by thiazole-induced cellular

stress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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